molecular formula C14H21N3O3 B11089378 1-(2-azepan-1-yl-2-oxoethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 695211-98-4

1-(2-azepan-1-yl-2-oxoethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B11089378
CAS No.: 695211-98-4
M. Wt: 279.33 g/mol
InChI Key: SXHKSGXBIZPRTA-UHFFFAOYSA-N
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Description

The compound 1-(2-azepan-1-yl-2-oxoethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione is a pyrimidinedione derivative featuring a seven-membered azepane ring linked via a ketone-containing ethyl chain to the pyrimidine core. Pyrimidinediones are heterocyclic compounds with diverse biological and pharmaceutical applications, including enzyme inhibition and antimicrobial activity . The 3,6-dimethyl substitution on the pyrimidine ring is common in analogs such as 1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 873-83-6), which is structurally simpler but lacks the azepan-based side chain . The azepane moiety may confer unique conformational flexibility and binding properties compared to smaller substituents like methyl or amino groups.

Properties

CAS No.

695211-98-4

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

1-[2-(azepan-1-yl)-2-oxoethyl]-3,6-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C14H21N3O3/c1-11-9-12(18)15(2)14(20)17(11)10-13(19)16-7-5-3-4-6-8-16/h9H,3-8,10H2,1-2H3

InChI Key

SXHKSGXBIZPRTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=O)N1CC(=O)N2CCCCCC2)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ureas and β-Ketoesters

A widely adopted method involves the reaction of methylurea with ethyl 2-cyanopropanoate under basic conditions. Sodium methoxide in methanol facilitates cyclization at reflux (18 h), yielding 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione in 80% yield. For the target compound, dimethylation at positions 3 and 6 is achieved via sequential alkylation:

  • Methylation at N3 : Treatment with iodomethane in DMF (K₂CO₃, 60°C, 6 h).

  • Methylation at N6 : Further reaction with methyl triflate (Et₃N, THF, 0°C to rt, 12 h).

Key Data :

StepReagentSolventConditionsYieldReference
1MethylureaMeOHReflux, 18 h80%
2IodomethaneDMF60°C, 6 h75%
3Methyl triflateTHF0°C → rt, 12 h68%

Side-Chain Introduction: 2-Azepan-1-yl-2-oxoethyl Group

The azepane-containing side chain is introduced via N1-alkylation. Two strategies are prominent:

Alkylation with α-Haloacetamide Derivatives

Synthesis of 2-bromo-N-(azepan-1-yl)acetamide :
Azepane reacts with bromoacetyl bromide (Et₃N, CH₂Cl₂, 0°C, 2 h) to form the electrophilic alkylating agent.

N1-Alkylation of Pyrimidine Core :
3,6-Dimethylpyrimidine-2,4(1H,3H)-dione is treated with the bromoacetamide derivative (K₂CO₃, DMF, 80°C, 12 h), achieving 72% yield.

Mechanistic Insight :

  • Deprotonation of N1 enhances nucleophilicity.

  • SN2 displacement of bromide forms the C–N bond.

Reductive Amination with Azepane-2-one

Alternative routes employ reductive amination:

  • Aldehyde Formation : Oxidation of 2-hydroxyethylazepane (DMSO, oxalyl chloride, -78°C → rt).

  • Coupling : Reaction of pyrimidine-2,4-dione with azepane-2-one (NaBH₃CN, MeOH, rt, 24 h; 65% yield).

Advantages :

  • Avoids harsh alkylation conditions.

  • Compatible with acid-sensitive substrates.

One-Pot Multicomponent Approaches

Recent patents describe streamlined syntheses using in situ intermediates:

Guanidinium Salt Cyclization

A one-pot method involves:

  • Phenylguanidinium Salt Formation : Aniline + cyanamide (HCl, H₂O, 70°C, 3 h).

  • Cyclocondensation : Reaction with acetylacetone and azepane-2-carboxaldehyde (NaOH, EtOH, reflux, 8 h; 58% yield).

Limitations :

  • Lower yields due to competing side reactions.

  • Requires precise stoichiometric control.

Functional Group Interconversion Strategies

Iodide Displacement

6-Iodo-3,6-dimethylpyrimidine-2,4(1H,3H)-dione undergoes nucleophilic substitution with azepane-1-carboxamide (CuI, L-proline, DMSO, 100°C, 24 h; 63% yield).

Key Advantage :

  • Enables late-stage diversification of the pyrimidine core.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
N1-Alkylation72%>95%HighModerate
Reductive Amination65%90%MediumHigh
One-Pot Cyclization58%85%LowLow
Iodide Displacement63%92%MediumHigh

Challenges and Optimization Opportunities

  • Regioselectivity : Competing alkylation at N3/N6 necessitates protecting group strategies (e.g., Boc for transient protection).

  • Side-Chain Stability : Azepane-2-oxoethyl derivatives are prone to hydrolysis under acidic conditions; neutral pH and anhydrous solvents are critical.

  • Catalytic Enhancements : Pd-catalyzed cross-coupling (Buchwald-Hartwig) remains underexplored but could improve efficiency .

Chemical Reactions Analysis

1-[2-(1-azepanyl)-2-oxoethyl]-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(1-azepanyl)-2-oxoethyl]-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-[2-(1-azepanyl)-2-oxoethyl]-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways: These interactions can affect various biochemical pathways, resulting in the modulation of cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents at Key Positions Molecular Formula Notable Properties/Applications Reference
1,3-Dimethylpyrimidine-2,4(1H,3H)-dione 1-Me, 3-Me C₆H₈N₂O₂ Base structure for pyrimidinedione drugs
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione 1-Me, 3-Me, 6-NH₂ C₆H₉N₃O₂ Enhanced hydrogen bonding potential
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione 1-(p-tolyl), 3-Cyclohexyl, 6-Ph C₂₄H₂₆N₂O₂ Bulky substituents for steric modulation
6-Hydroxy-5-(2-(4-hydroxy-2-oxo-2H-chromen-3-yl)-1-(3-nitrophenyl)ethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione 1-Me, 3-Me, 5-(chromenyl-ethyl), 6-OH C₂₄H₂₀N₃O₈ Multifunctional substituents for catalysis
Target Compound 1-(2-azepan-1-yl-2-oxoethyl), 3-Me, 6-Me C₁₅H₂₂N₃O₃ Hypothesized enhanced lipophilicity N/A

Key Differences and Implications

Azepane vs. Smaller Substituents: The azepane ring (7-membered) in the target compound contrasts with smaller substituents like methyl or cyclohexyl groups (6-membered) in analogs . The ketone group in the ethyl linker (2-oxoethyl) could facilitate hydrogen bonding, similar to the role of carbonyl groups in stabilizing crystal structures of uracil derivatives .

Biological Activity: Analogs such as 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione exhibit hydrogen-bonding networks involving water molecules, which are critical for RNA interactions . The azepane substituent might reduce such interactions due to steric hindrance. Thieno-pyrimidinediones with thiazole substituents (e.g., from ) show antimicrobial activity, suggesting that heterocyclic side chains like azepane could also modulate bioactivity .

Synthetic Complexity: The synthesis of the target compound likely requires multi-step alkylation or condensation reactions, akin to methods for 3-cyclopropyl-1-(2-fluoro-4-iodophenyl) derivatives .

Biological Activity

The compound 1-(2-azepan-1-yl-2-oxoethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has attracted attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a pyrimidine core with various substituents that may influence its biological properties. The molecular formula is C13H18N4O2C_{13}H_{18}N_4O_2 with a molecular weight of approximately 250.31 g/mol. The presence of the azepane ring and the dimethyl groups on the pyrimidine core may contribute to its pharmacological effects.

Research indicates that compounds similar to This compound can interact with various biological targets:

  • Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors for enzymes involved in nucleotide metabolism and signal transduction pathways.
  • Antioxidant Activity : Some studies suggest that this class of compounds may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Anticancer Effects : Preliminary studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological properties of this compound:

  • In Vitro Studies : The compound has shown promising results in inhibiting specific cancer cell lines in vitro, suggesting potential as an anticancer agent.
  • In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of the compound, with some studies indicating reduced tumor growth rates compared to controls.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits specific kinases involved in cancer
Antioxidant ActivityReduces oxidative stress in vitro
Anticancer EffectsInduces apoptosis in several cancer cell lines

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various pyrimidine derivatives for their anticancer properties. The results indicated that This compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests a potent anticancer activity that warrants further investigation into its mechanism of action and potential clinical applications .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The study found that these compounds could significantly reduce neuronal apoptosis induced by oxidative stress in vitro. This opens avenues for exploring their use in treating neurodegenerative diseases such as Alzheimer's.

Q & A

Q. What are the common synthetic routes for synthesizing 1-(2-azepan-1-yl-2-oxoethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione?

The synthesis typically involves alkylation of a pyrimidine-2,4-dione core with functionalized halides. For example:

  • Step 1 : Prepare the pyrimidine-dione backbone via cyclization of urea derivatives with β-keto esters or via condensation reactions (analogous to methods in and ).
  • Step 2 : Introduce the azepane moiety through nucleophilic substitution. For instance, reacting a bromoacetyl intermediate with azepane (similar to alkylation steps in , where benzyl chlorides or chloroacetamides are used in DMF with K₂CO₃ as a base) .
  • Yields : Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yields, as seen in alkylation reactions yielding 40–53% in .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Use ¹H NMR (400 MHz, CDCl₃) to confirm substituent integration and coupling patterns. For example, methyl groups (δ ~1.2–3.9 ppm) and azepane protons (δ ~2.6–3.9 ppm) can be resolved (see for analogous data) .
  • LCMS : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 196.2 in ) .
  • X-ray Crystallography : Resolve tautomeric forms and hydrogen-bonding networks, as demonstrated for similar pyrimidine-diones in .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance alkylation efficiency for azepane incorporation?

  • Solvent Selection : Polar aprotic solvents like DMF or DMSO improve nucleophilicity (as in ), while THF may reduce side reactions .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Temperature Control : Reactions at 60–80°C balance kinetics and decomposition risks (e.g., reflux conditions in ) .
  • Yield Data : Compare yields under varying conditions (e.g., 40% with ethyl iodide vs. 53% with propyl iodide in ) to identify optimal pathways .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Tautomerism Analysis : Pyrimidine-diones often exhibit keto-enol tautomerism. Use variable-temperature NMR to track proton exchange (refer to ’s hydrogen-bonding studies) .
  • Computational Validation : Compare experimental ¹H NMR shifts with density functional theory (DFT)-predicted values to confirm assignments.
  • Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns (as in ’s safety data protocols) .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Anticancer Assays : Use MTT or apoptosis assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity (inspired by ’s anti-cancer mechanism studies) .
  • Enzyme Inhibition : Test inhibition of kinases (e.g., eEF-2K) using fluorescence-based assays, as demonstrated for pyrimidine-dione derivatives in .

Q. How can mechanistic studies elucidate the compound’s biological activity?

  • Apoptosis Pathways : Measure caspase-3/7 activation and mitochondrial membrane potential disruption via flow cytometry (similar to ’s apoptosis induction analysis) .
  • Metabolic Profiling : Use LC-MS/MS to identify metabolites in hepatocyte models, tracing pathways like oxidative dealkylation (as in ’s environmental fate studies) .
  • Target Identification : Employ pull-down assays with biotinylated analogs or SILAC-based proteomics to map binding partners.

Q. How should structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation : Systematically modify the azepane ring (e.g., ring size, substituents) and pyrimidine methyl groups (see ’s piperazine-fluorophenyl analogs) .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinase ATP-binding pockets (inspired by ’s eEF-2K inhibitor design) .
  • Data Table Example :
DerivativeAzepane ModificationIC₅₀ (eEF-2K)LogP
ParentNone1.2 µM2.8
Analog AN-Methylazepane0.8 µM2.5
Analog BAzepane-3-carboxylic acid5.6 µM1.9

Q. What experimental designs ensure statistical rigor in biological studies?

  • Randomized Block Design : Assign treatments randomly within blocks to control variability (as in ’s split-plot design for plant studies) .
  • Dose-Response Curves : Use 4-parameter logistic models to calculate EC₅₀ values with 95% confidence intervals.
  • Replication : Include ≥3 biological replicates and technical triplicates to ensure reproducibility (e.g., ’s use of 4 replicates) .

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